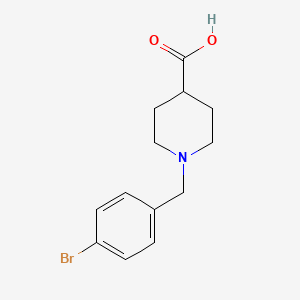![molecular formula C21H18N4O B2461745 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide CAS No. 1904294-44-5](/img/structure/B2461745.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide, commonly known as BIP-L, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP-L belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a specific receptor without directly activating it.
Aplicaciones Científicas De Investigación
TRPV1 Antagonism and Analgesic Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide analogs, such as those studied in TRPV1 antagonist research, have demonstrated significant analgesic properties. For instance, specific compounds designed with hydrophobic interactions in the C-region showed not only high binding potency to hTRPV1 but also pronounced analgesic activity in animal models, surpassing some parent compounds in efficacy and minimizing side effects. This indicates a potential application in pain management strategies, especially for conditions related to TRPV1-mediated pain pathways (Kim et al., 2012).
Quantum Chemical Insights
Quantum chemical studies offer another dimension of understanding, particularly in drug design and molecular behavior prediction. Research on structurally related compounds, like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, underscores the importance of quantum chemical analyses. These studies can elucidate steric energies, conformations, and the interactions of molecules, which are critical in assessing their biological activity and optimizing their properties for therapeutic use (Otuokere & Amaku, 2015).
Antifungal and Antibacterial Properties
The exploration of endophytic metabolites has revealed compounds with promising antifungal and antibacterial activities. Compounds structurally similar to N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide, isolated from endophytic fungi, have shown significant bioactivity against various pathogens. Such findings suggest potential applications in developing new antimicrobial agents that could serve as alternatives to traditional antibiotics, addressing the growing concern over antibiotic resistance (Xiao et al., 2014).
Immunomodulating Activity
The immunomodulating activity of related compounds, like condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, highlights another potential application. These compounds have been shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their utility in modulating immune responses. Such properties could be beneficial in designing new therapeutic agents that aim to boost the immune system's ability to combat infections and possibly other immune-related conditions (Doria et al., 1991).
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-13-17-7-5-16(6-8-17)9-10-20(26)25-15-19-4-2-12-24-21(19)18-3-1-11-23-14-18/h1-8,11-12,14H,9-10,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGODEWLGOCDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

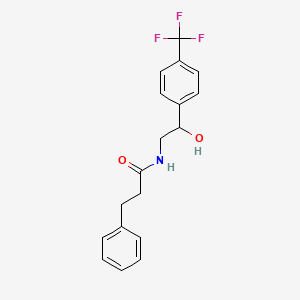


![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)
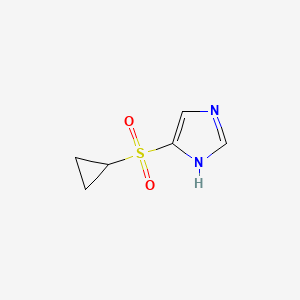
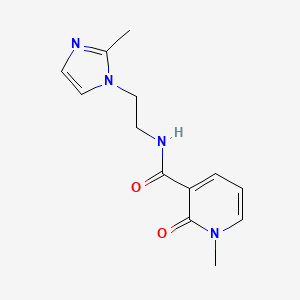
![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)
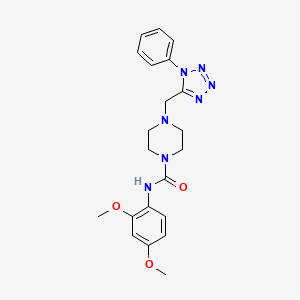
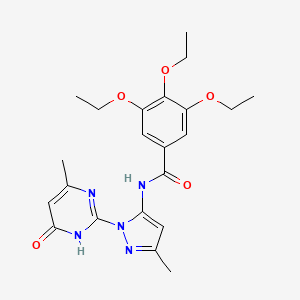

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2461681.png)
![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)
